molecular formula C18H32O4 B3194234 6-Acetoxy-5-hexadecanolide CAS No. 81792-36-1

6-Acetoxy-5-hexadecanolide

Cat. No.: B3194234
CAS No.: 81792-36-1
M. Wt: 312.4 g/mol
InChI Key: SPOXUSGCKOQPRB-UHFFFAOYSA-N
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Description

6-Acetoxy-5-hexadecanolide is a chemical compound known for its role as a mosquito oviposition attractant pheromone. It is a lactone derivative and has been studied extensively for its biological activity, particularly in attracting mosquitoes for oviposition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetoxy-5-hexadecanolide involves several steps. One common method starts with isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde. The key step in the synthesis is the nucleophilic addition of a Grignard reagent, which involves a diastereoface-differentiating process . Another method involves the aldol condensation between 1-trimethylsilyloxycyclopent-1-ene and undecanal, followed by Baeyer-Villiger ring expansion and acetylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetoxy-5-hexadecanolide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various stereoisomers of this compound, as well as other lactone derivatives .

Scientific Research Applications

6-Acetoxy-5-hexadecanolide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Hexadecanolide: Another lactone compound with similar structural features but lacking the acetoxy group.

    6-Hydroxy-5-hexadecanolide: A hydroxylated derivative of 6-Acetoxy-5-hexadecanolide.

    6-Acetoxy-5-octadecanolide: A longer-chain analog with similar biological activity.

Uniqueness

This compound is unique due to its specific role as a mosquito oviposition attractant pheromone. Its stereochemistry and functional groups make it highly effective in attracting certain mosquito species, which is not observed with other similar compounds .

Properties

IUPAC Name

1-(6-oxooxan-2-yl)undecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXUSGCKOQPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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